N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the fluorobenzylidene group.
Substitution: Substituted derivatives at the fluorobenzylidene group.
Scientific Research Applications
N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could interact with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(3-Bromobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(3-Methylbenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Properties
CAS No. |
303092-86-6 |
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Molecular Formula |
C15H11FN4OS |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11FN4OS/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
DLHBIJBRXQYICN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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